molecular formula C13H27NO7 B611196 Boc-Aminoxy-PEG4-OH CAS No. 918132-14-6

Boc-Aminoxy-PEG4-OH

Cat. No.: B611196
CAS No.: 918132-14-6
M. Wt: 309.36
InChI Key: CHEZAYNNNOMTTB-UHFFFAOYSA-N
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Description

Boc-Aminoxy-PEG4-OH is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and an alcohol group. The hydrophilic PEG spacer increases solubility in aqueous media. The protected aminooxy group can be deprotected under mild acidic conditions and then react with an aldehyde or ketone to form a stable oxime linkage .

Biochemical Analysis

Biochemical Properties

Boc-Aminoxy-PEG4-OH is a PEG-based linker that joins two essential ligands, crucial for forming PROTAC molecules. These linkers enable selective protein degradation by exploiting the intracellular ubiquitin-proteasome system . In biochemical reactions, this compound interacts with E3 ubiquitin ligase and target proteins. The nature of these interactions involves the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

This compound influences various cellular processes by promoting the degradation of specific proteins. This compound affects cell signaling pathways, gene expression, and cellular metabolism by removing target proteins that play critical roles in these processes . For example, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and survival .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex with E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . This compound acts as a linker that brings the E3 ligase and target protein into close proximity, enabling efficient ubiquitination and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at -20°C for up to three years in its powder form and for up to one year in solution at -80°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound leads to sustained degradation of target proteins and subsequent cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and potential cellular damage . Threshold effects have been identified, where a minimum concentration of this compound is required to achieve efficient protein degradation .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligase, which plays a critical role in the ubiquitination process . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization is crucial for its role in promoting the degradation of target proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Aminoxy-PEG4-OH is synthesized through a multi-step process. The synthesis typically involves the following steps:

    Protection of the aminooxy group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then conjugated to a PEG chain, specifically PEG4, to enhance solubility and biocompatibility.

    Introduction of the alcohol group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-Aminoxy-PEG4-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Applications

  • Bioconjugation :
    • Boc-Aminoxy-PEG4-OH is extensively used in bioconjugation processes, allowing for the formation of stable linkages between biomolecules. This is particularly useful in creating antibody-drug conjugates (ADCs), where the aminooxy functionality reacts with aldehydes to form oxime bonds.
  • Synthesis of Proteolysis-Targeting Chimeras (PROTACs) :
    • The compound serves as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. By connecting ligands for E3 ubiquitin ligases and target proteins, this compound plays a crucial role in targeted protein degradation strategies .
  • Drug Delivery Systems :
    • The hydrophilic PEG component enhances the solubility and biocompatibility of therapeutic agents, improving their pharmacokinetic properties. This makes this compound valuable in developing drug delivery systems that require stable and efficient transport of drugs within biological systems .
  • Nanotechnology :
    • In nanotechnology, this compound is utilized in the synthesis of nanoparticles and nanocarriers that can deliver drugs or genetic material to specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects .
  • Research in Cell Biology :
    • The compound is applied in cell culture studies to investigate cellular responses to various stimuli or treatments, facilitating insights into cellular mechanisms and drug action .

PROTAC Development

A recent study demonstrated the effectiveness of this compound in synthesizing PROTACs aimed at degrading oncogenic proteins. The study highlighted how these compounds could selectively target cancer cells while sparing normal cells, showcasing their potential for cancer therapy.

Antibody-Drug Conjugates

Another research effort focused on using this compound for constructing ADCs. The study illustrated how the compound facilitated stable linkage between antibodies and cytotoxic drugs, leading to enhanced therapeutic indices compared to traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of Boc-Aminoxy-PEG4-OH involves the formation of stable oxime linkages with aldehyde or ketone groups. The PEG spacer enhances solubility and biocompatibility, while the aminooxy group provides a reactive site for conjugation. This allows for the efficient modification of biomolecules and the creation of stable bioconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Aminoxy-PEG4-OH is unique due to its specific PEG4 spacer, which provides an optimal balance between solubility and biocompatibility. The Boc-protected aminooxy group allows for selective deprotection and subsequent conjugation with aldehydes or ketones, making it a versatile reagent for various applications .

Biological Activity

Boc-Aminoxy-PEG4-OH (CAS 918132-14-6) is a versatile compound widely utilized in biochemical research and drug development. Its unique structure, featuring a polyethylene glycol (PEG) backbone and a Boc-protected aminooxy group, allows it to participate in various biological activities, particularly in bioconjugation and drug delivery systems. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Structure and Properties

This compound consists of:

  • PEG Backbone : Enhances solubility and biocompatibility.
  • Boc-Protected Aminooxy Group : Can be deprotected to yield a reactive aminooxy group for further chemical modifications.

The general reaction for forming an oxime linkage with aldehydes or ketones is as follows:

Boc Aminoxy PEG4 OH+R CHOBoc Oximino PEG4 OH+R CH NOH\text{Boc Aminoxy PEG4 OH}+\text{R CHO}\rightarrow \text{Boc Oximino PEG4 OH}+\text{R CH NOH}

This reaction is crucial for creating stable linkages with biomolecules, making this compound an essential tool in bioconjugation strategies.

The biological activity of this compound primarily involves:

  • Formation of Stable Linkages : The aminooxy functionality allows for the formation of oxime bonds with carbonyl-containing compounds, facilitating targeted delivery of therapeutic agents.
  • Bioconjugation : It serves as a linker in the synthesis of antibody-drug conjugates (ADCs), enhancing the efficacy and specificity of cancer therapies by directing cytotoxic drugs to tumor cells.

Applications in Research

This compound has diverse applications across several fields:

  • Drug Delivery Systems : Enhances solubility and stability of therapeutic agents.
  • Bioconjugation Experiments : Useful for modifying biomolecules for various biological studies.
  • PROTAC Development : Functions as a linker in PROTAC (Proteolysis Targeting Chimeras) molecules that promote targeted protein degradation via the ubiquitin-proteasome system.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound in various applications:

  • Cellular Uptake Studies :
    • Research highlighted its role in promoting effective cellular uptake of drug delivery systems. By utilizing this compound as a linker, researchers observed enhanced delivery efficiency and targeted action against specific cell types .
  • In Vivo Efficacy :
    • In vivo studies using PROTACs linked with this compound showed significant inhibition of target proteins in tumor-bearing mice. This demonstrated its potential for therapeutic applications in oncology .
  • Bioconjugate Synthesis :
    • A study detailed the synthesis of bifunctional inhibitors using this compound as a linker, which successfully inhibited MEK1 and PI3K pathways in cancer cell lines, showcasing its utility in developing targeted cancer therapies .

Comparative Analysis with Related Compounds

Compound NameFunctional GroupsUnique Features
Amino-PEG4-OHAmino and HydroxylDirectly reactive amino group without protection
Azide-PEG4-OHAzide and HydroxylUseful for click chemistry applications
Fmoc-Aminooxy-PEG4-OHFmoc-protected AminooxyAlternative protection strategy for amino groups
NHS-PEG4-OHNHS ester and HydroxylEnables formation of stable amide bonds
Thiol-PEG4-OHThiol and HydroxylReacts with maleimides for bioconjugation

This compound stands out due to its combination of protective and reactive functionalities, making it particularly versatile for both synthetic and biological applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEZAYNNNOMTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Boc-Aminoxy-PEG4-OH
Boc-Aminoxy-PEG4-OH
Boc-Aminoxy-PEG4-OH

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